molecular formula C16H14O B8777030 7-Phenyl-1-tetralone CAS No. 41526-73-2

7-Phenyl-1-tetralone

Katalognummer: B8777030
CAS-Nummer: 41526-73-2
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: LAYDBPHWPPZBIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Phenyl-1-tetralone is a useful research compound. Its molecular formula is C16H14O and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of 7-Phenyl-1-tetralone

The synthesis of this compound typically involves several methods, including:

  • Oxidation of Tetrahydronaphthalenes : This method utilizes various catalysts to achieve regioselective oxidation, yielding α-tetralones which can be further modified to produce 7-phenyl derivatives. The efficiency and selectivity of the reaction depend on the substituents on the phenyl group .
  • Condensation Reactions : The compound can also be synthesized through condensation reactions involving gamma-butyrolactone and benzene, although this method may generate significant waste products .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of tetralone derivatives, including this compound. The following points summarize key findings:

  • In Vitro Cytotoxicity : Research indicates that various derivatives of tetralone exhibit significant cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) cells. For instance, specific derivatives demonstrated IC50 values lower than standard chemotherapeutics like 5-Fluorouracil .
  • Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of signaling proteins involved in tumor growth .

Other Therapeutic Applications

Beyond anticancer properties, this compound and its derivatives have been investigated for other therapeutic effects:

  • Antimicrobial Activity : Some studies suggest that tetralone derivatives possess antimicrobial properties, making them potential candidates for treating infections .
  • Anti-inflammatory Effects : The structural features of tetralones allow for interactions with inflammatory pathways, suggesting their use in developing anti-inflammatory drugs .

Case Studies and Research Findings

The following table summarizes significant case studies related to the applications of this compound:

Study ReferenceCompound TestedCell LinesKey Findings
This compoundMCF-7, A549Exhibited broad-spectrum anticancer activity with low IC50 values compared to controls.
Novel Tetralone DerivativesHT-29, HCT116Induced apoptosis in colon cancer cells; significant cytotoxicity observed.
Phenoxy DerivativesVarious Cancer LinesShowed potential as cytotoxic agents with prolonged activity against tumor cells.

Eigenschaften

CAS-Nummer

41526-73-2

Molekularformel

C16H14O

Molekulargewicht

222.28 g/mol

IUPAC-Name

7-phenyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C16H14O/c17-16-8-4-7-13-9-10-14(11-15(13)16)12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2

InChI-Schlüssel

LAYDBPHWPPZBIV-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C=C(C=C2)C3=CC=CC=C3)C(=O)C1

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

4- (4'-Biphenylyl) butanoic acid (80g, 0.333 mole m.p. 116° C prepared by the Clemmensen reduction of 3-(4'-biphenylycarbonyl) propanoic acid) was cyclised with 85% polyphosphoric acid as described in example 8(a) to give 20.98g (30%) of the tetralone m.p. 67° C after recrystallisation from 40-60 petrol. (Found; C, 86.30; H, 6.53; C16H14O requires; C, 86.45; H, 6.35%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
80g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
30%

Synthesis routes and methods II

Procedure details

A mixture of 7- (trifluoromethanesulfoxy) -1-tetralone (23.3 g), phenylborate (11.8 g), potassiumcarbonate (21.9 g), toluene (500 ml), ethanol (50 ml) and water (50 ml) was stirred for 30 minutes at room temperature under argon atmosphere, and to the mixture was added tetrakis(triphenylphosphine)palladium (3.66 g). The mixture was refluxed for 20 hours and then cooled to room temperature. The organic layer was separated, washed with saturated sodium chloride solution, dried with anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was separated and purified with column chromatography (ethyl acetate/toluene/hexane=1/5/5) to give 7-phenyl-1-tetralone (15.1 g) as pale brown oil.
Quantity
23.3 g
Type
reactant
Reaction Step One
Name
phenylborate
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.66 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-(4'-Biphenylyl) butanoic acid (80g, 0.333 mole m.p. 116° C prepared by the Clemmensen reduction of 3-(4'-biphenylcarbonyl) propanoic acid) was cyclized with 85% polyphosphoric acid as described in example 8(a) to give 20.98g (30%) of the tetralone m.p. 67° C after recrystallisation from 40-60 petrol. (Found; C, 86.30; H, 6.53, C16H14O requires; C, 86.45; H, 6.35%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
80g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
30%

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A mixture of 7-(trifluoromethanesulfoxy)-1-tetralone (23.3 g), phenyl borate (11.8 g), potassium carbonate (21.9 g), toluene (500 ml), ethanol (50 ml) and water (50 ml) was stirred for 30 minutes at room temperature under argon atmosphere, and to the mixture was added tetrakis(triphenylphosphine)palladium (3.66 g). The mixture was refluxed for 20 hours and then cooled to room temperature. The organic layer was separated, washed with saturated sodium chloride solution, dried with anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was separated and purified with column chromatography (ethyl acetate/toluene/hexane=1/5/5) to give 7-phenyl-1-tetralone (15.1 g) as pale brown oil.
[Compound]
Name
7-(trifluoromethanesulfoxy)-1-tetralone
Quantity
23.3 g
Type
reactant
Reaction Step One
Name
phenyl borate
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.66 g
Type
catalyst
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.